N-benzyl-2-(4-ethoxyphenyl)acetamide
Description
N-Benzyl-2-(4-ethoxyphenyl)acetamide is a substituted acetamide derivative characterized by a benzyl group attached to the nitrogen atom and a 4-ethoxyphenyl moiety at the second carbon of the acetamide backbone. The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring introduces electron-donating properties, influencing both the compound’s reactivity and its intermolecular interactions, such as hydrogen bonding and crystal packing .
Properties
IUPAC Name |
N-benzyl-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-20-16-10-8-14(9-11-16)12-17(19)18-13-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPNXQLDKMJGIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-ethoxyphenyl)acetamide typically involves the reaction of benzylamine with 2-(4-ethoxyphenyl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using recrystallization techniques to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-(4-ethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The structural uniqueness of N-benzyl-2-(4-ethoxyphenyl)acetamide lies in its combination of a benzyl group and a para-ethoxyphenyl moiety. Comparisons with analogous compounds reveal how substituent changes alter physicochemical and biological properties:
*Calculated based on molecular formula C₁₇H₁₉NO₂.
Key Observations:
- Electron-Donating vs.
- Hydrogen Bonding: The ethoxy group participates in hydrogen bonding, as seen in related compounds where N–H···O interactions stabilize crystal structures .
- Lipophilicity: Substituents like chlorobutoxy () or octylthio () increase hydrophobicity, whereas polar groups (e.g., indole in ) may enhance interactions with biological targets.
Q & A
Basic: What are the standard synthetic routes for N-benzyl-2-(4-ethoxyphenyl)acetamide, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
Synthesis typically involves multi-step nucleophilic substitutions or coupling reactions. Key steps include:
- Step 1: Alkylation of 4-ethoxyphenylacetic acid derivatives with benzylamine under reflux in solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
- Step 2: Use of coupling agents (e.g., EDC/HOBt) to form the acetamide bond.
- Optimization: Adjusting pH (6.5–7.5) and temperature (60–80°C) improves yield. Thin-layer chromatography (TLC) or HPLC monitors reaction progress .
Table 1: Reaction Conditions and Yields
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 70 | 65–75 |
| DCM | EDC/HOBt | 25 | 50–60 |
Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for benzyl (δ 4.3–4.5 ppm, CH₂), ethoxy (δ 1.3–1.5 ppm, CH₃), and acetamide carbonyl (δ 168–170 ppm) .
- IR Spectroscopy: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-H stretches .
- HPLC-MS: Validate purity (>95%) and molecular ion ([M+H]⁺ at m/z 298.3) .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
Contradictions may arise from assay variability or impurities. Strategies include:
- Orthogonal Assays: Compare results from cell-based (e.g., MTT) and enzyme inhibition assays .
- Purity Validation: Use differential scanning calorimetry (DSC) to check melting point consistency (reported range: 145–150°C) .
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple replicates to confirm reproducibility .
Advanced: What are the challenges in crystallizing this compound for X-ray studies, and how can SHELX software aid refinement?
Methodological Answer:
- Challenges: Low solubility in common solvents and polymorphism complicate crystal growth. Use mixed solvents (e.g., DCM:hexane) for slow evaporation .
- SHELX Applications:
Basic: What solvents and catalysts are recommended for nucleophilic substitution reactions involving this compound?
Methodological Answer:
- Solvents: DMF (polar aprotic) or DCM (non-polar) for SN2 reactions .
- Catalysts: K₂CO₃ (for deprotonation) or Pd-based catalysts for cross-coupling .
Advanced: How can structure-activity relationship (SAR) studies elucidate the pharmacophore of derivatives?
Methodological Answer:
- Core Modifications: Replace ethoxy with methoxy or halogens to assess electronic effects .
- Bioisosteres: Substitute benzyl with heteroaromatic groups (e.g., thiazole) to evaluate binding .
- 3D-QSAR: Use CoMFA/CoMSIA models to correlate substituent positions with activity .
Basic: What storage conditions ensure stability of this compound?
Methodological Answer:
- Temperature: Store at –20°C in airtight containers to prevent hydrolysis .
- Light: Protect from UV exposure using amber glassware .
Advanced: What computational methods predict interaction mechanisms with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to kinases or GPCRs .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
